Fmoc-D-3-thienylalanine vs. Fmoc-L-3-thienylalanine: Differential Proteolytic Stability from D-Configuration
Fmoc-D-3-thienylalanine (D-enantiomer) confers enhanced proteolytic stability to peptides compared to the L-enantiomer counterpart (CAS 186320-06-9), a differentiation critical for therapeutic peptide design. The D-configuration renders the resulting peptide bond resistant to cleavage by endogenous proteases, which are stereospecific for L-amino acid residues . Commercial specifications for the D-enantiomer require enantiomeric purity of ≥99.5% (area/area) as determined by chiral HPLC, ensuring minimal contamination by the L-isomer that would compromise stability gains .
| Evidence Dimension | Proteolytic stability in vivo |
|---|---|
| Target Compound Data | D-configuration: Resistant to endogenous protease cleavage |
| Comparator Or Baseline | L-3-thienylalanine: Susceptible to proteolytic degradation (class-level property of L-amino acids) |
| Quantified Difference | Qualitative class difference (resistant vs. susceptible) |
| Conditions | In vivo peptide stability; D-amino acids as standard strategy for enhancing proteolytic resistance |
Why This Matters
For procurement decisions, this dictates whether the D- or L- enantiomer is ordered based on whether metabolic stability or native-like biological recognition is the primary design objective.
